N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a pyrimidine ring, a phenyl group, and an o-tolyloxy moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Alkylation: The pyrimidine derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl chain.
Formation of the Acetamide: The final step involves the reaction of the alkylated pyrimidine with o-tolyloxyacetic acid chloride in the presence of a base such as triethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl and tolyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the acetamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo nucleophilic substitution reactions, especially at the aromatic rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: Aluminum chloride, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group may yield benzoic acid derivatives, while reduction of the acetamide group could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological studies.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(p-tolyloxy)acetamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyloxy)acetamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a tolyloxy group.
Uniqueness
N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(o-tolyloxy)acetamide is unique due to the specific positioning of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its para- and meta- counterparts.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-16-7-5-6-10-19(16)26-15-20(25)22-12-11-17-13-23-21(24-14-17)18-8-3-2-4-9-18/h2-10,13-14H,11-12,15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNJQOCPYPZPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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